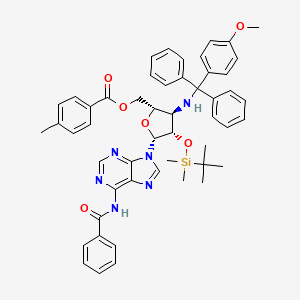
((2S,3R,4R,5R)-5-(6-benzamido-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-3-(((4-methoxyphenyl)diphenylmethyl)amino)tetrahydrofuran-2-yl)methyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “((2S,3R,4R,5R)-5-(6-benzamido-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-3-(((4-methoxyphenyl)diphenylmethyl)amino)tetrahydrofuran-2-yl)methyl 4-methylbenzoate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a purine base, a benzamido group, and a silyl ether, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the purine base: This step involves the synthesis of the purine ring system, which can be achieved through cyclization reactions.
Introduction of the benzamido group: This step involves the acylation of the purine base with benzoyl chloride in the presence of a base such as pyridine.
Protection of hydroxyl groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the methoxyphenyl and diphenylmethyl groups: This step involves the reaction of the intermediate with 4-methoxyphenyl and diphenylmethyl reagents.
Esterification: The final step involves the esterification of the compound with 4-methylbenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of nucleoside analogs and other biologically active molecules.
Biology
In biological research, the compound may be used to study the interactions between nucleosides and enzymes, as well as their role in cellular processes.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of this compound would depend on its specific biological target. For example, if the compound acts as a nucleoside analog, it may inhibit viral replication by incorporating into viral DNA and causing chain termination. The molecular targets and pathways involved would include viral polymerases and other enzymes involved in nucleic acid synthesis.
相似化合物的比较
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Uniqueness
The uniqueness of the compound lies in its complex structure, which includes multiple functional groups that can interact with various biological targets
属性
分子式 |
C51H54N6O6Si |
|---|---|
分子量 |
875.1 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5R)-5-(6-benzamidopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C51H54N6O6Si/c1-34-23-25-36(26-24-34)49(59)61-31-41-42(56-51(37-19-13-9-14-20-37,38-21-15-10-16-22-38)39-27-29-40(60-5)30-28-39)44(63-64(6,7)50(2,3)4)48(62-41)57-33-54-43-45(52-32-53-46(43)57)55-47(58)35-17-11-8-12-18-35/h8-30,32-33,41-42,44,48,56H,31H2,1-7H3,(H,52,53,55,58)/t41-,42-,44+,48-/m1/s1 |
InChI 键 |
BWTPIFCWNCKJKX-WCEPEKRDSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















